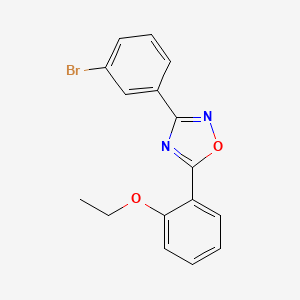
N-(3-chloro-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFM-2, and it belongs to the family of N-substituted benzamides. CFM-2 has been shown to possess several unique properties that make it a promising candidate for the development of new drugs. In
科学研究应用
CFM-2 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. CFM-2 has been tested in vitro and in vivo, and the results have been promising. In vitro studies have shown that CFM-2 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB signaling pathway. In vivo studies have shown that CFM-2 reduces inflammation and pain in animal models of arthritis and neuropathic pain. CFM-2 has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
作用机制
CFM-2 exerts its effects by binding to the benzamide receptor, which is a subtype of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in several cellular processes, including calcium signaling, ion channel regulation, and protein folding. CFM-2 binding to the sigma-1 receptor modulates its activity, leading to the inhibition of pro-inflammatory cytokine production, the reduction of pain and inflammation, and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
CFM-2 has been shown to have several biochemical and physiological effects. In vitro studies have shown that CFM-2 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of the NF-κB signaling pathway. CFM-2 has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of pain and inflammation. In vivo studies have shown that CFM-2 reduces inflammation and pain in animal models of arthritis and neuropathic pain. CFM-2 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
CFM-2 has several advantages for use in scientific research. It is a stable and easily synthesized compound that can be produced in large quantities. CFM-2 has been shown to have low toxicity and is well-tolerated in animal models. CFM-2 has also been shown to have a long half-life, which makes it suitable for use in chronic pain and inflammation models. However, CFM-2 has some limitations for use in lab experiments. CFM-2 has poor solubility in water, which can limit its use in certain assays. CFM-2 also has poor bioavailability, which can limit its effectiveness in vivo.
未来方向
For research on CFM-2 include the optimization of its pharmacokinetic properties, determination of optimal dose and administration route, and development of new drugs based on its structure.
合成方法
The synthesis of CFM-2 involves the reaction of 3-chloro-2-methylbenzoic acid with tetrahydro-2-furanylmethylamine and ethyl chloroformate. The reaction proceeds in the presence of a catalyst and produces CFM-2 as the final product. The synthesis method of CFM-2 has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
属性
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-9-11(15)5-2-6-12(9)17-14(19)13(18)16-8-10-4-3-7-20-10/h2,5-6,10H,3-4,7-8H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMHVYYUHBOQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,8-dioxatricyclo[3.2.1.0~2,4~]octane-6,7-dicarboxylic acid](/img/structure/B5001177.png)

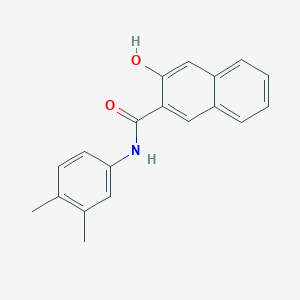
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5001199.png)
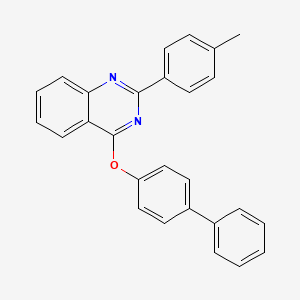
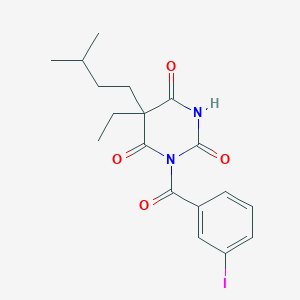
![ethyl 4-(3-fluorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5001217.png)
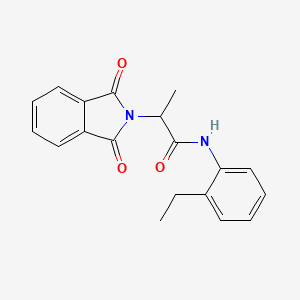
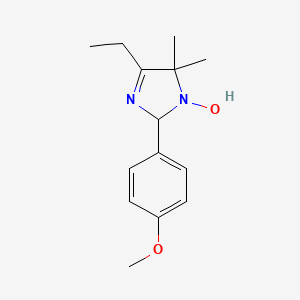
![5-{3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5001232.png)
![N-(4-fluorophenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5001249.png)
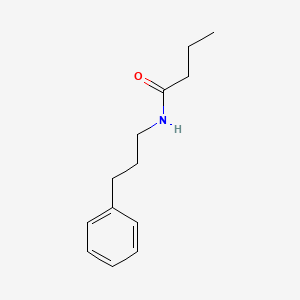
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5001256.png)
